3-Allyl-6-methyl-2-thiouracil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60478-14-0 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
6-methyl-3-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2OS/c1-3-4-10-7(11)5-6(2)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,12) |
InChI Key |
AXULPMJUAHSRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=S)N1)CC=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Allyl 6 Methyl 2 Thiouracil
De Novo Synthetic Routes to 3-Allyl-6-methyl-2-thiouracil
The primary method for constructing the this compound core involves a multicomponent condensation reaction, which is an efficient strategy for the formation of the pyrimidine (B1678525) ring.
The synthesis of this compound is classically achieved through the Biginelli-like condensation of N-allylthiourea with a β-oxoester, such as ethyl acetoacetate, in the presence of a suitable catalyst. This reaction builds the dihydropyrimidinone ring in a single step. A similar synthesis has been reported for the analogous compound, 3-allyl-5-ethyl-6-methyl-2-thiouracil, which was formed from the reaction of N-allylthiourea with ethyl 2-ethyl-3-oxobutanoate researchgate.net. The reaction proceeds via an initial condensation between the urea (B33335) and the ester, followed by cyclization and dehydration to yield the final thiouracil product.
Table 1: Synthesis of this compound via Condensation
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Derivatization and Functionalization Strategies
The allyl group in this compound serves as a versatile functional handle for further molecular elaboration. Electrophilic addition reactions to the carbon-carbon double bond are particularly prominent, leading to the formation of complex, fused heterocyclic systems.
The reaction of the allyl group with halogens is a key transformation that initiates a cascade leading to cyclized products rather than simple dihalogenated adducts.
When this compound is treated with elemental halogens such as bromine (Br₂) or iodine (I₂), the reaction proceeds via an electrophilic attack on the allyl double bond. This initially forms a transient, unstable cyclic halonium ion intermediate. This intermediate is highly reactive and does not typically isolate as a stable halogenated adduct. Instead, it is immediately intercepted by an intramolecular nucleophile, in this case, the sulfur atom of the thiouracil ring, which triggers a subsequent cyclization reaction. Research on the closely related 3-allyl-5-ethyl-6-methyl-2-thiouracil demonstrates that its reaction with bromine and iodine directly affords cyclized thiazolo[3,2-a]pyrimidinium halides researchgate.net.
The formation of halogenated intermediates serves as the prelude to a synthetically valuable intramolecular cyclization, yielding fused bicyclic heteroaromatic systems.
The reaction with iodine is a classic example of an iodocyclization reaction. Molecular iodine acts as an electrophile, activating the allyl double bond towards intramolecular nucleophilic attack by the endocyclic sulfur atom nih.gov. This process, known as halocyclization, is an efficient method for constructing heterocyclic rings nih.gov. In the case of this compound, this iodine-mediated pathway leads to the formation of a 2-(iodomethyl)-substituted-7-methyl-5-oxo-2,3-dihydro-5H- researchgate.netiosrjournals.orgthiazolo[3,2-a]pyrimidinium system researchgate.net. The structure of the resulting fused bicyclic product has been confirmed in analogous systems by various spectroscopic methods and X-ray diffraction researchgate.net. This transformation underscores the utility of the allyl group as a linchpin for constructing more complex molecular architectures from a simple thiouracil precursor.
Table 2: Halocyclization of this compound Analogues
| Starting Material | Reagent | Key Intermediate | Final Product |
|---|---|---|---|
| 3-Allyl-5-ethyl-6-methyl-2-thiouracil | Bromine (Br₂) | Bromonium ion | 2-(Bromomethyl)-6-ethyl-7-methyl-5-oxo-2,3-dihydro-5H- researchgate.netiosrjournals.orgthiazolo[3,2-a]pyrimidinium bromide researchgate.net |
Intramolecular Cyclization to Thiazolo[3,2-a]pyrimidinium Systems
Bromine-Induced Cyclization Processes
The reaction of this compound with bromine instigates an electrophilic addition to the allyl group's double bond, forming a transient bromonium ion. This is followed by an intramolecular cyclization, where the sulfur atom of the thiouracil ring acts as a nucleophile, attacking one of the carbon atoms of the former double bond. This process, known as halocyclization, results in the formation of a fused heterocyclic system.
Specifically, the reaction of a similar compound, 3-allyl-5-ethyl-6-methyl-2-thiouracil, with bromine has been shown to yield 6-ethyl-2-(bromomethyl)-7-methyl-5-oxo-2,3-dihydro-5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidinium bromide researchgate.net. By analogy, the bromination of this compound is expected to produce 2-(bromomethyl)-7-methyl-5-oxo-2,3-dihydro-5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidinium bromide. The structure of this product is a bicyclic system where a thiazolidine (B150603) ring is fused to the pyrimidine ring.
Table 1: Products of Bromine-Induced Cyclization
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-Allyl-5-ethyl-6-methyl-2-thiouracil | Bromine | 6-Ethyl-2-(bromomethyl)-7-methyl-5-oxo-2,3-dihydro-5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidinium bromide | researchgate.net |
Sulfuric Acid-Catalyzed Cyclization to 5H-Thiazolo[3,2-a]pyrimidin-5-ones
Concentrated sulfuric acid can catalyze the intramolecular cyclization of thiouracil derivatives to form thiazolo[3,2-a]pyrimidin-5-ones. While direct cyclization of this compound under these conditions is not explicitly detailed in the provided search results, the synthesis of the 5H-thiazolo[3,2-a]pyrimidin-5-one core structure from S-alkylated 2-thiouracils using concentrated sulfuric acid is a known transformation researchgate.net. The reaction proceeds through an intramolecular condensation mechanism.
In a related context, polyphosphoric acid (PPA), another strong dehydrating acid, is used for the cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides to yield thiazolo[3,2-a]pyrimidines nih.gov. This suggests that strong acid catalysis is a viable method for promoting the cyclization to form the thiazolo[3,2-a]pyrimidine skeleton. The reaction likely involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the sulfur atom and subsequent dehydration.
Alkylation Reactions of the Thiouracil Ring
The alkylation of the thiouracil ring is a fundamental transformation that can occur at several nucleophilic centers, primarily the nitrogen and sulfur atoms. In the case of this compound, the N3 position is already substituted with an allyl group, which directs further alkylation to other available sites.
Regioselectivity in N- and S-Alkylation
The regioselectivity of alkylation in thiouracil derivatives is influenced by several factors, including the nature of the alkylating agent, the base used, and the reaction solvent. The thiouracil ring exists in tautomeric forms, allowing for alkylation at the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms.
Generally, S-alkylation is kinetically favored, leading to the formation of 2-(alkylthio)pyrimidines. However, under different conditions, N-alkylation can occur, typically at the N1 position, as the N3 position is already occupied in the target molecule. Studies on similar heterocyclic systems, such as 1,2,4-triazoles, show that alkylation can occur at different nitrogen atoms, with the product distribution being sensitive to steric and electronic effects nih.gov. For instance, in some cases, an initially S-alkylated product can undergo rearrangement to a more thermodynamically stable N-alkylated product, a phenomenon known as the thio-aza-Claisen rearrangement for allyl groups researchgate.net.
The presence of the allyl group at N3 and the methyl group at C6 in this compound will sterically and electronically influence the accessibility and nucleophilicity of the N1 and S atoms, thereby determining the regiochemical outcome of alkylation reactions.
Formation of Metal Complexes with the 2-Thiouracil (B1096) Ligand
The 2-thiouracil moiety in this compound is an excellent ligand for coordinating with metal ions. The presence of multiple donor atoms (two nitrogen atoms, a sulfur atom, and a carbonyl oxygen) allows it to act as a monodentate or polydentate ligand, forming stable complexes with various transition metals.
Synthesis of Gold(III) Complexes
Gold(III) complexes with 2-thiouracil derivatives have been synthesized and characterized. The synthesis of these complexes often involves the reaction of a gold(III) salt, such as tetrachloroauric acid (HAuCl₄), with the thiouracil ligand in a suitable solvent researchgate.net. The coordination to the gold(III) center can occur through the sulfur and nitrogen atoms of the thiouracil ring mdpi.compreprints.org. For instance, gold nanoparticles have been functionalized with 2-thiouracil through a covalent thiol-gold interaction nih.gov. This strong affinity between gold and sulfur suggests that the exocyclic sulfur atom of this compound is a primary coordination site. Depending on the reaction conditions and the stoichiometry, the N1 atom could also be involved in coordination, leading to a chelate structure.
Preparation of Copper(II) and Palladium(II) Complexes
Copper(II) and Palladium(II) complexes of 6-methyl-2-thiouracil have been successfully synthesized mdpi.compreprints.org. The general procedure for the synthesis of these complexes involves mixing an aqueous solution of the corresponding metal salt (e.g., copper(II) acetate (B1210297) or palladium(II) nitrate) with the ligand dissolved in a solvent like DMSO, often in the presence of a base such as NaOH mdpi.compreprints.org. The base facilitates the deprotonation of the thiouracil ligand, enhancing its coordinating ability.
The metal-to-ligand ratio is a critical parameter in determining the structure of the resulting complex. For instance, a 1:4:2 molar ratio of metal:ligand:base has been used to synthesize Cu(II) and Pd(II) complexes of 6-methyl-2-thiouracil mdpi.com. Spectroscopic data suggest that in these complexes, the ligand can coordinate to the metal ion through various atoms, including sulfur, oxygen, and nitrogen mdpi.com. The specific coordination mode in complexes of this compound would be influenced by the steric hindrance of the allyl group at the N3 position.
Table 2: Synthesis of Copper(II) and Palladium(II) Complexes with 6-Methyl-2-Thiouracil
| Metal Ion | Metal Salt | Ligand | Base | Molar Ratio (M:L:Base) | Reference |
|---|---|---|---|---|---|
| Copper(II) | Cu(CH₃COO)₂·H₂O | 6-Methyl-2-thiouracil | NaOH | 1:4:2 | mdpi.com |
| Palladium(II) | Pd(NO₃)₂·H₂O | 6-Methyl-2-thiouracil | NaOH | 1:4:2 | mdpi.com |
Synthesis of Related Schiff Base Derivatives from 6-Methyl-2-thiouracil Precursors
The synthesis of Schiff bases from 6-methyl-2-thiouracil precursors represents a significant area of research, leading to a variety of heterocyclic compounds with potential applications. A common synthetic strategy involves the initial functionalization of the 6-methyl-2-thiouracil core, followed by condensation with various aldehydes to form the characteristic azomethine group of the Schiff base.
One established method begins with the treatment of 6-methyl-2-thiouracil with chloroacetyl chloride. This initial step results in the formation of 1-chloroacetyl-6-methyl-2-thiouracil. The introduction of the chloroacetyl group provides a reactive site for further modification.
Following this, the 1-chloroacetyl derivative is reacted with hydrazine (B178648) hydrate (B1144303). This reaction leads to the formation of a key intermediate, a 2-(acetohydrazide) thiouracil derivative. This hydrazide possesses a terminal amino group that is readily available for condensation reactions.
The final step in the synthesis of the Schiff base derivatives involves the reaction of the 2-(acetohydrazide) thiouracil intermediate with a range of aromatic aldehydes. This condensation reaction, typically carried out in the presence of a catalytic amount of glacial acetic acid, yields the desired Schiff bases. The formation of the azomethine (CH=N) linkage is a characteristic feature of this step. iosrjournals.org
The general reaction scheme can be summarized as follows:
Acetylation: 6-methyl-2-thiouracil reacts with chloroacetyl chloride.
Hydrazinolysis: The resulting product is treated with hydrazine hydrate to form a hydrazide intermediate.
Condensation: The hydrazide intermediate is reacted with various aromatic aldehydes to produce the final Schiff base derivatives. iosrjournals.org
This synthetic approach allows for the creation of a diverse library of Schiff base compounds by varying the structure of the aromatic aldehyde used in the final condensation step. The successful synthesis of these compounds is typically confirmed using spectroscopic methods such as FT-IR and ¹H-NMR, along with the determination of their melting points. iosrjournals.org
Below is a table summarizing the synthesis of Schiff base precursors from 6-methyl-2-thiouracil:
| Step | Starting Material | Reagent(s) | Product |
| 1 | 6-Methyl-2-thiouracil | Chloroacetyl chloride | 1-Chloroacetyl-6-methyl-2-thiouracil |
| 2 | 1-Chloroacetyl-6-methyl-2-thiouracil | Hydrazine hydrate | 2-(Acetohydrazide) thiouracil derivative |
| 3 | 2-(Acetohydrazide) thiouracil derivative | Aromatic aldehydes, Glacial acetic acid | Schiff Base Derivatives |
Mechanistic Investigations of Reactions Involving 3 Allyl 6 Methyl 2 Thiouracil
Reaction Kinetics and Proposed Mechanisms for Cyclization Reactions
The presence of the allyl group at the N3 position and the thiourea (B124793) moiety within the 3-Allyl-6-methyl-2-thiouracil structure allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as thiazolo[3,2-a]pyrimidines. These reactions are typically initiated by an electrophilic attack on the double bond of the allyl group.
A notable example is the halocyclization of similar substrates, such as 3-allyl-5-ethyl-6-methyl-2-thiouracil, which reacts with bromine and iodine. This reaction proceeds to yield 6-ethyl-2-halomethyl-7-methyl-5-oxo-2,3-dihydro-5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidinium halides researchgate.net. The proposed mechanism for this transformation involves the initial activation of the halogen molecule to form a halonium ion, which is then attacked by the nucleophilic double bond of the allyl group. The resulting cyclic intermediate is subsequently attacked by the sulfur atom of the thiouracil ring in an intramolecular fashion, leading to the formation of the fused thiazolidine (B150603) ring.
While specific kinetic data for the cyclization of this compound is not extensively documented in publicly available literature, the rates of such electrophilic cyclizations are generally influenced by factors such as the nature of the electrophile, the solvent, and the substitution pattern on the thiouracil ring.
Substituents on the pyrimidine (B1678525) ring of thiouracil derivatives can exert significant electronic and steric effects on the rates and regioselectivity of cyclization reactions. For instance, in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, the nature and position of substituents on the pyrimidine ring can influence the nucleophilicity of the sulfur and nitrogen atoms involved in the cyclization process.
The table below illustrates the impact of substituents on the yield of thiazolo[3,2-a]pyrimidine derivatives in a one-pot synthesis, which can be correlated to the reaction's efficiency and, indirectly, its rate.
| Substituent on Phenyl Ring | Yield (%) |
| 4-H | 85 |
| 4-CH3 | 88 |
| 4-OCH3 | 90 |
| 4-Cl | 82 |
| 4-NO2 | 75 |
This table is generated based on qualitative trends observed in synthetic reports of similar compounds and is for illustrative purposes.
Electron-donating groups, such as methoxy and methyl, at the para-position of an aryl substituent on the pyrimidine ring tend to increase the electron density of the system, potentially accelerating the cyclization by enhancing the nucleophilicity of the thiourea moiety. Conversely, electron-withdrawing groups like a nitro group can decrease the nucleophilicity and thus slow down the cyclization rate.
Understanding Elimination Reactions in Thiazole (B1198619) Ring Formation
The formation of a stable, aromatic thiazole ring often involves an elimination step to introduce a double bond. In the context of the cyclization of this compound, the initially formed thiazolo[3,2-a]pyrimidinium system is a saturated or partially saturated heterocycle. A subsequent elimination reaction is required to form a fully aromatic thiazole ring fused to the pyrimidine core.
The mechanism of this elimination is analogous in some respects to the final step of the Hantzsch thiazole synthesis, which involves the dehydration of a thiazoline intermediate to form the aromatic thiazole. In the case of the fused systems derived from this compound, the elimination would likely involve the removal of a proton and a leaving group from the newly formed thiazolidine ring. For instance, in the synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines, the reaction of a thiouracil with bromoacetic acid and an aldehyde leads to a cyclized intermediate that can undergo subsequent reactions to form the final product rsc.org. The specific nature of the leaving group and the reaction conditions (e.g., presence of a base) would be critical in facilitating this elimination step.
Mechanistic Role of Thiouracil Derivatives in Organocatalysis
Thiouracil derivatives have emerged as effective organocatalysts, particularly in reactions where their acidic N-H protons can participate in catalysis.
Recent studies have demonstrated that thiouracil and its derivatives can function as Brønsted acid catalysts in stereoselective glycosylation reactions. It is proposed that in these reactions, the thiouracil derivative does not operate through a double H-bonding mechanism, but rather by Brønsted acid/base catalysis.
The proposed mechanism involves the protonation of the glycosyl donor by the acidic N-H proton of the thiouracil. This protonation activates the donor, making it more susceptible to nucleophilic attack by the glycosyl acceptor. The thiouracil, having donated its proton, can then act as a base to facilitate the departure of the leaving group. This catalytic cycle allows for the formation of the glycosidic bond with high stereoselectivity. The efficiency of thiouracil as a catalyst in these reactions is noteworthy, with loadings as low as 0.1 mol% being effective.
Mechanisms of Palladium-Catalyzed Rearrangements of Thiouracil Derivatives
Palladium catalysis offers a powerful tool for the rearrangement of complex molecules, including thiouracil derivatives. A key example is the palladium-catalyzed polyhetero-Claisen rearrangement of 2-(allylthio)pyrimidin-4(3H)-ones, which are structurally related to this compound.
This rearrangement involves the migration of an allyl group from the sulfur atom to a nitrogen atom of the pyrimidine ring. The proposed mechanism for this transformation is believed to proceed through the formation of a six-membered cyclic intermediate involving the palladium catalyst. The key steps are thought to be:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-S bond of the allylthio group, forming a palladium(II) intermediate.
Coordination: The pyrimidine ring coordinates to the palladium center.
Reductive Elimination: A researchgate.netresearchgate.net-sigmatropic rearrangement occurs, facilitated by the metal center, leading to the formation of the N-allylated product and regeneration of the palladium(0) catalyst.
This type of rearrangement is significant as it allows for the selective formation of N-substituted pyrimidinones, which can be challenging to synthesize through direct alkylation methods due to competing reactions at other nucleophilic sites.
Biological Activities and Molecular Mechanisms of 3 Allyl 6 Methyl 2 Thiouracil and Its Analogs
Antimicrobial Activity Profile
The antimicrobial spectrum of 3-Allyl-6-methyl-2-thiouracil and its analogs encompasses a range of bacteria and fungi, with efficacy varying based on the specific microbial species and the chemical structure of the compound.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Research into the antibacterial properties of the parent compound, 6-methyl-2-thiouracil, reveals a notable spectrum of activity. Studies have demonstrated its efficacy against several Gram-positive and Gram-negative bacteria. For instance, its activity has been recorded against Gram-positive species such as Enterococcus faecalis, Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis, and Bacillus cereus. Among Gram-negative bacteria, it has shown inhibitory effects on Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae mdpi.com.
The introduction of an allyl group at the N3 position of the uracil (B121893) ring has been shown to significantly enhance antibacterial potency, particularly against Gram-positive organisms. N3-allyl derivatives of related anilinouracils exhibit increased activity against a broad spectrum of Gram-positive bacteria, including clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) nih.gov. In some cases, N3-allyl substitution can increase potency from 2- to 18-fold compared to the unsubstituted parent molecule nih.gov.
Interestingly, some derivatives of the closely related propylthiouracil (B1679721) have shown significant efficacy against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, but were not effective against the tested Gram-negative strains ekb.eg. This highlights the specificity that can be conferred by different structural modifications. Furthermore, certain S-substituted derivatives of 2-thiouracil (B1096) have displayed good antibacterial activity against Staphylococcus aureus and Streptococcus faecalis nih.gov. The coordination of 6-methyl-2-thiouracil with metal ions, such as copper (II), has also been found to improve its antimicrobial activity against a range of test microorganisms mdpi.com.
Table 1: Antibacterial Activity of 6-methyl-2-thiouracil
| Bacterial Strain | Type | Activity |
|---|---|---|
| Enterococcus faecalis | Gram-Positive | Active |
| Staphylococcus aureus | Gram-Positive | Active |
| Listeria monocytogenes | Gram-Positive | Active |
| Bacillus subtilis | Gram-Positive | Active |
| Bacillus cereus | Gram-Positive | Active |
| Escherichia coli | Gram-Negative | Active |
| Salmonella enterica | Gram-Negative | Active |
| Pseudomonas aeruginosa | Gram-Negative | Active |
| Proteus vulgaris | Gram-Negative | Active |
| Klebsiella pneumoniae | Gram-Negative | Active |
Data sourced from studies on the parent compound 6-methyl-2-thiouracil mdpi.com.
Antifungal and Antiyast Properties
The scope of antimicrobial activity for thiouracil derivatives extends to fungi and yeasts. The parent compound, 6-methyl-2-thiouracil, and its metal complexes have been evaluated for their effects against the yeasts Candida albicans and Saccharomyces cerevisiae mdpi.com.
While specific studies focusing solely on the antifungal properties of this compound are limited, research on related structures provides valuable insights. For example, derivatives of propylthiouracil were tested against Candida albicans, although in that particular study, they did not demonstrate efficacy ekb.eg. Conversely, the general class of thiouracil derivatives and their metal complexes have been reported to possess activity against various yeasts and filamentous fungi researchgate.net. The presence of an allyl group in other molecular structures, such as 2-allylphenol, is known to contribute to antifungal activity, suggesting that the N3-allyl group in thiouracil derivatives could play a role in their potential antifungal effects researchgate.net.
Table 2: Antiyeast Activity of 6-methyl-2-thiouracil
| Yeast Strain | Activity |
|---|---|
| Candida albicans | Active |
| Saccharomyces cerevisiae | Active |
Data sourced from studies on the parent compound 6-methyl-2-thiouracil mdpi.com.
Proposed Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound and its analogs are believed to result from their interaction with various essential cellular targets and processes within microbial cells.
A primary and well-documented mechanism of action for N3-substituted uracil derivatives, particularly 6-anilinouracils, is the selective inhibition of bacterial DNA polymerase III nih.gov. This enzyme is essential for chromosomal DNA replication in Gram-positive bacteria nih.gov. Blocking its function halts DNA synthesis, leading to bacterial cell death nih.gov.
Research has demonstrated that substitution at the N3 position of the uracil ring, including with an allyl group, can significantly enhance both the antibacterial and the anti-polymerase III activities of these compounds nih.gov. Studies on N3-allyl anilinouracils have shown them to be potent inhibitors of DNA polymerase III from various Gram-positive bacteria, with Ki values (inhibition constants) in the micromolar range nih.gov. This targeted inhibition is a key reason for their selective efficacy against Gram-positive bacteria and their activity against antibiotic-resistant strains nih.gov.
A proposed mechanism for the antimicrobial action of some thiouracil derivatives involves the disruption of the bacterial cell wall or membrane integrity. While direct evidence for this compound is still emerging, studies on other thiourea (B124793) derivatives have shown they can disrupt the integrity of the MRSA cell wall nih.gov. The lipophilic nature of the allyl group may facilitate the compound's insertion into the lipid bilayer of the bacterial membrane. This interaction could alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death. This mechanism is common among other antimicrobial compounds containing allyl groups, such as eugenol (B1671780) (4-allyl-2-methoxyphenol) nih.gov.
Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are critical enzymes that manage the topological state of DNA during replication, transcription, and repair youtube.commdpi.com. They are validated targets for a number of antibacterial agents youtube.commdpi.com. Some studies have explored the interaction of thiouracil-based derivatives with human topoisomerase II in the context of anticancer research nih.gov. While this indicates that the thiouracil scaffold can interact with topoisomerase enzymes, further research is needed to specifically confirm and characterize the inhibition of bacterial DNA gyrase and topoisomerase IV as a primary antibacterial mechanism for this compound.
Enzyme Inhibition Studies
Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine, leading to increased levels and duration of its action. nih.gov These inhibitors are broadly categorized as reversible or irreversible, with reversible inhibitors often having therapeutic applications. nih.gov Research into the effects of thiouracil derivatives on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has revealed potential inhibitory activities.
Dual inhibitors that can act on both AChE and BChE are considered a promising approach for the long-term treatment of conditions like Alzheimer's disease. nih.gov While specific IC50 values for this compound were not found in the provided search results, the broader class of thiouracil and related heterocyclic compounds has been investigated for this activity. For instance, various carbamate (B1207046) derivatives have shown a range of IC50 values for AChE inhibition. researchgate.net Similarly, certain pyridazine (B1198779) derivatives have demonstrated potent dual inhibition of both AChE and BChE. mdpi.com The inhibitory potential of these compounds is often evaluated using in vitro assays to determine their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov
Table 1: Cholinesterase Inhibition Data for Reference Compounds
| Compound/Drug | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Rivastigmine | AChE | - |
| Donepezil | AChE | - |
| Tacrine | AChE | - |
| Galantamine | BChE | - |
| Nectriapyrone | BChE | 29.05 |
| Tryptophol | BChE | 34.15 |
| Compound 5 (pyridazine derivative) | AChE | 0.26 |
| Compound 5 (pyridazine derivative) | BChE | 0.19 |
Lipoxygenases are enzymes that catalyze the peroxidation of lipids, and their inhibition is a target for therapeutic intervention in various inflammatory conditions. nih.gov Thiouracil derivatives have been investigated for their ability to inhibit 15-lipoxygenase (15-LOX) and for their antioxidant properties.
A study on novel 2-thiouracil-5-sulfonamide derivatives demonstrated that the introduction of pyridine (B92270) rings and amino groups can enhance antioxidant activity. nih.gov The presence of a thiazole (B1198619) ring in these derivatives was also found to significantly boost their antioxidant potential by increasing their electron-donating capacity. nih.gov These compounds can neutralize reactive oxygen species through mechanisms like hydrogen atom donation or single electron transfer. nih.gov The antioxidant activity of these compounds is often attributed to their ability to terminate lipid peroxidation. nih.gov
The inhibitory effect of flavonoids on 15-lipoxygenase has been studied to understand the structure-activity relationship, revealing that specific structural features can enhance the inhibitory potency. nih.gov While direct IC50 values for this compound against 15-LOX were not available, the research on related structures highlights the potential of this chemical class as enzyme inhibitors and antioxidants.
Table 2: Antioxidant Activity of 2-Thiouracil Derivatives
| Compound Type | Key Structural Feature | Antioxidant Effect |
|---|---|---|
| 2-Thiouracil-5-sulfonamide with pyridine | Pyridine ring | Enhanced activity |
| 2-Thiouracil-5-sulfonamide with thiazole | Thiazole ring | Highest activity |
| Thiouracil thiosemicarbazones | C=S and free NH groups | Potent DPPH radical scavenging |
This table summarizes the structure-activity relationships for the antioxidant effects of different thiouracil derivatives.
Sedative-Hypnotic Activity in Animal Models
The sedative and hypnotic effects of various thiouracil derivatives have been evaluated in animal models. These studies typically assess parameters such as the loss of righting reflex, changes in spontaneous activity, and the potentiation of sleep induced by other agents like pentobarbital. nih.gov
A study involving twenty-four thiouracil derivatives, including N3-allyl- and N1-allyl-2-thiouracils, demonstrated a range of pharmacological effects in mice. nih.gov Several N3-allyl substituted compounds, such as N3-Allyl-6-propyl-2-thiouracil and N3-allyl-5,6-dimethyl-2-thiouracil, exhibited sedative-hypnotic activity. nih.gov Notably, N3-Allyl-6-propyl-2-thiouracil and N3-allyl-5-methyl-2-thiouracil were also found to decrease spontaneous activity. nih.gov
Conversely, some N1-allyl substituted derivatives displayed convulsant seizures. nih.gov A number of the tested compounds significantly prolonged the sleeping time induced by pentobarbital. nih.gov These findings indicate that the position of the allyl group and other substitutions on the thiouracil ring are critical in determining the nature and potency of the central nervous system effects.
Table 3: Sedative-Hypnotic Effects of Thiouracil Derivatives in Mice
| Compound | Observed Effect |
|---|---|
| N3-Allyl-6-propyl-2-thiouracil | Sedative-hypnotic, decreased spontaneous activity |
| N3-Allyl-5,6-dimethyl-2-thiouracil | Sedative-hypnotic |
| N3-Allyl-5-methyl-2-thiouracil | Sedative-hypnotic, decreased spontaneous activity |
| N3-Allyl-6-ethyl-5-methyl-2-thiouracil | Convulsant seizures |
| N1-Allyl-5-methyl-2-thiouracil | Convulsant seizures |
This table highlights the diverse central nervous system activities observed with different thiouracil derivatives.
Antiviral Activities of Related Thiouracil Derivatives
Thiouracil derivatives have emerged as a class of compounds with significant potential as antiviral agents. ekb.eg Their structural resemblance to the pyrimidine (B1678525) bases found in nucleic acids allows them to interfere with viral replication processes. mdpi.com
Research has shown that various substituted 2-thiouracil derivatives exhibit a broad spectrum of antiviral activities. For example, 2-thiouracil-5-carbonitriles have demonstrated promising antiviral effects. ekb.eg In one study, specific derivatives showed notable activity against Bovine Viral Diarrhea Virus (BVDV). ekb.eg Another study on 6-thienyl-5-cyano-2-thiouracil derivatives revealed that all tested compounds possessed varying degrees of antiviral activity, with some showing a high percentage of viral reduction. ingentaconnect.com
The antiviral efficacy of these compounds is often determined through in vitro assays that measure the reduction in viral infectivity in the presence of the test compound. ingentaconnect.com The structure-activity relationship studies indicate that substitutions at the 5th position of the 2-thiouracil ring can lead to potent antiviral compounds. researchgate.net
Research on Related Compounds with Antineoplastic Potential
The search for novel and effective anticancer agents is a major focus of medicinal chemistry, and thiouracil derivatives have been identified as a promising class of compounds with antineoplastic potential. ijpbs.comrsdjournal.org Their mechanism of action is often linked to their ability to act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. mdpi.com
Numerous studies have explored the cytotoxic effects of various thiouracil derivatives against different human cancer cell lines. For instance, 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to possess anticancer activity against ovarian, colon, breast, and liver cancer cell lines. mdpi.com Some of these compounds were found to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com
The antineoplastic activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of cancer cells by 50%. nih.gov The development of metal complexes with thiouracil derivatives has also been explored as a strategy to enhance their cytotoxic effects. preprints.org
Cytostatic agents are compounds that inhibit cell growth and proliferation. Thiouracil derivatives have been investigated for their cytostatic properties, particularly in the context of cancer therapy.
One area of research has focused on the selective incorporation of 2-thiouracil derivatives into melanoma cells. nih.gov It has been observed that 2-thiouracil has an affinity for melanin-producing tissues, which could potentially be exploited for targeted drug delivery. nih.gov However, a study on a series of 2-thiouracil derivatives linked to arotinoids and retinoids did not show significant cytostatic activity against murine melanomas in vitro. nih.gov
In other studies, various newly synthesized thiouracil derivatives have demonstrated promising cytostatic activity. For example, some 2-thiouracil and fused 2-thiouracil compounds were found to be more potent than the standard anticancer drug doxorubicin (B1662922) against a colon cancer cell line (CaCo-2). ijpbs.com Furthermore, certain 2-thiouracil-5-sulfonamide derivatives have shown the ability to induce cell growth arrest at different phases of the cell cycle in various cancer cell lines. mdpi.com These findings underscore the potential of thiouracil derivatives as a scaffold for the development of new cytostatic agents.
No Published Research Found on the Anticoagulant Activity of this compound
Despite a comprehensive search of scientific literature, no specific studies detailing the anticoagulant or antiplatelet aggregation activities of the chemical compound this compound were identified.
Research on related thiouracil derivatives has explored a variety of other biological effects, including antithyroid, antibacterial, and anticancer properties. However, this body of research does not extend to the specific anticoagulant and antiplatelet activities of the 3-allyl-6-methyl substituted variant.
Therefore, it is not possible to provide an article section on the "Anticoagulant Activity through Platelet Aggregation Inhibition" of this compound that is based on factual, verifiable research findings. The creation of data tables and detailed research findings, as specified in the instructions, cannot be fulfilled due to the absence of primary research on this topic.
Computational and Theoretical Investigations of 3 Allyl 6 Methyl 2 Thiouracil
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into the electron distribution, stability, and reactivity, which are crucial for understanding the chemical behavior of 3-Allyl-6-methyl-2-thiouracil.
Density Functional Theory (DFT) for Electronic Structure and Stability
| Parameter | Calculated Value (Example) |
|---|---|
| C2=S Bond Length (Å) | 1.675 |
| N1-C2 Bond Length (Å) | 1.380 |
| N3-C2 Bond Length (Å) | 1.395 |
| C5-C6 Bond Length (Å) | 1.360 |
| N1-C2-N3 Bond Angle (°) | 115.0 |
| C4-N3-C2 Bond Angle (°) | 125.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. scirp.org For this compound, these calculations would reveal the most probable sites for electrophilic and nucleophilic attack. Table 2 provides an illustrative example of FMO energies and related quantum chemical descriptors for a generic thiouracil derivative.
| Parameter | Value (eV) - Example |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.80 |
| Global Hardness (η) | 2.35 |
| Global Softness (S) | 0.21 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net This analysis is instrumental in understanding intramolecular charge transfer (ICT), hyperconjugation, and the stability arising from these interactions. For this compound, NBO analysis would quantify the stabilization energies (E(2)) associated with these interactions, highlighting the most significant charge transfer pathways within the molecule. A hypothetical summary of significant NBO interactions for a thiouracil derivative is shown in Table 3.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Example |
|---|---|---|
| LP(1) S2 | π(N1-C6) | 5.50 |
| LP(1) O4 | π(N3-C5) | 28.30 |
| π(C5-C6) | π(N1-C2) | 18.90 |
| π(C5-C6) | π(N3-C4) | 20.10 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential. For this compound, an MEP map would likely show negative potential around the sulfur and oxygen atoms, making them sites for electrophilic interaction, while positive potential would be concentrated around the N-H protons. researchgate.net
Hyperpolarizability Calculations for Optical Properties
Hyperpolarizability calculations are performed to predict the nonlinear optical (NLO) properties of a molecule. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are of interest for applications in optoelectronics. These calculations typically involve determining the dipole moment (μ) and polarizability (α) as well. While no specific hyperpolarizability data exists for this compound, theoretical calculations on similar heterocyclic compounds can provide an indication of their potential NLO activity. researchgate.net An example of calculated NLO properties for a related organic molecule is presented in Table 4.
| Parameter | Calculated Value (Example) |
|---|---|
| Dipole Moment (μ) (Debye) | 3.50 |
| Polarizability (α) (esu) | 15.0 x 10-24 |
| First Hyperpolarizability (β) (esu) | 8.0 x 10-30 |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is extensively used in drug discovery to understand the binding mechanism of a potential drug molecule with its biological target. Thiouracil derivatives have been investigated as inhibitors of various enzymes, including thymidylate synthase and cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.govmdpi.com
In a typical docking study of this compound, the molecule would be docked into the active site of a target protein. The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although no specific docking studies for this compound were found, Table 5 provides a hypothetical summary of a docking simulation of a thiouracil derivative with a protein kinase, illustrating the type of results that would be obtained.
| Target Protein | Binding Affinity (kcal/mol) - Example | Interacting Residues (Example) | Interaction Type (Example) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83 | Hydrogen Bond |
| GLU81 | Hydrogen Bond | ||
| PHE80 | Hydrophobic |
: A Search for Conformational Insights
Despite a thorough search of scientific literature, no specific computational or theoretical studies focusing on the conformational analysis of this compound could be identified.
The exploration of the conformational landscape of a molecule is crucial for understanding its chemical behavior, reactivity, and potential biological activity. Such studies typically employ computational methods like Density Functional Theory (DFT) or other molecular mechanics and ab initio calculations to determine the stable three-dimensional arrangements of atoms (conformers), the energy barriers between them, and the key dihedral angles that define their shapes. This information is often presented in data tables summarizing relative energies, bond lengths, and bond angles of different conformers.
Therefore, it is not possible to provide detailed research findings or data tables concerning the conformational studies of this compound as requested. The scientific community has yet to publish a specific investigation into the potential energy surface and rotational isomers of this particular molecule.
Research Applications and Future Directions for 3 Allyl 6 Methyl 2 Thiouracil
Precursor Role in the Synthesis of Diverse Heterocyclic Scaffolds
The chemical architecture of 3-Allyl-6-methyl-2-thiouracil makes it an excellent starting material for the synthesis of a wide array of fused heterocyclic systems. The presence of the allyl group, in conjunction with the endocyclic and exocyclic atoms of the thiouracil ring, provides multiple reactive sites for intramolecular cyclization and other transformations.
One notable application is in the synthesis of thiazolo[3,2-a]pyrimidine derivatives. For instance, the reaction of a similar compound, 3-allyl-5-ethyl-6-methyl-2-thiouracil, with bromine and iodine leads to halocyclization, affording 6-ethyl-2-halomethyl-7-methyl-5-oxo-2,3-dihydro-5H- researchgate.netamazonaws.comthiazolo[3,2-a]pyrimidinium halides researchgate.net. This transformation highlights the utility of the allyl group in constructing fused ring systems, which are prevalent in many biologically active molecules. The intramolecular cyclization of related 1-allyl-6-amino-2-thiouracils has also been shown to produce 5-amino-2,3-dihydrothiazolo[3,2-a]pyrimidin-4-ones researchgate.net.
The pyrimidine (B1678525) core of this compound can be further modified to create more complex heterocyclic structures. For example, furochromone pyrimidine derivatives with anti-inflammatory and analgesic activity have been prepared through the reaction of furochromones with 6-amino-2-thiouracil researchgate.net. This suggests the potential for similar synthetic strategies utilizing this compound to generate novel compounds with therapeutic potential. The synthesis of various substituted pyrido[2,3-d]pyrimidines from 6-aminouracils further underscores the versatility of the uracil (B121893) scaffold in building diverse heterocyclic frameworks amazonaws.com.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
The modification of the this compound structure is a key strategy for optimizing its biological activity. Structure-Activity Relationship (SAR) studies, which correlate specific structural features with biological effects, are crucial in this endeavor.
Research on various thiouracil derivatives has provided valuable insights into their SAR. For instance, studies on N3-substituted thiouracils, such as N3-allyl-6-propyl-2-thiouracil and N3-allyl-5-methyl-2-thiouracil, have demonstrated sedative-hypnotic activity researchgate.net. The position of the allyl group is critical, as N1-allyl substituted thiouracils can exhibit convulsant effects researchgate.net. Furthermore, the nature and position of other substituents on the pyrimidine ring significantly influence the pharmacological profile. For example, N1-allyl-5,6-dimethyl-2-thiouracil was found to shorten pentobarbital-induced sleeping time, acting as an antagonist researchgate.net.
In the context of antioxidant activity, SAR studies of 2-thiouracil-5-sulfonamide derivatives have shown that the nature of the aromatic group and substituents on the phenyl ring play a significant role. Thiazole (B1198619) and thiosemicarbazone moieties were found to enhance free radical scavenging activity, with electron-donating groups like -CH₃ or -OCH₃ on the phenyl ring further boosting potency mdpi.comresearchgate.net. The introduction of a pyridine (B92270) ring and an amino group has also been shown to have a synergistic effect, enhancing the antioxidant properties of 2-thiouracil (B1096) derivatives mdpi.com. These findings provide a rational basis for the design of novel this compound analogs with optimized biological activities.
A new class of potent human Gonadotropin-Releasing Hormone (GnRH) receptor antagonists based on the 1-arylmethyl-3-(1-methyl-2-amino)ethyl-5-aryl-6-methyluracil scaffold has been developed through extensive SAR studies nih.gov. Similarly, exploration of the N-1 position of the uracil in (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils revealed that an electron-deficient 2,6-disubstituted benzyl group is optimal for receptor binding nih.gov.
Exploration as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway nih.gov. While this compound itself has not been extensively characterized as a chemical probe, its structural features and biological activities suggest its potential in this area.
To function as a reliable chemical probe, a compound must exhibit high potency and selectivity for its target nih.govnih.gov. The diverse biological activities reported for thiouracil derivatives, including sedative-hypnotic and anticonvulsant effects, indicate that they interact with specific biological targets researchgate.net. The challenge lies in identifying these targets and developing derivatives with high specificity.
The development of selective inhibitors for various enzymes and receptors often involves the use of heterocyclic scaffolds like thiouracil. For example, 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines have been synthesized as selective inhibitors of purine biosynthesis with selectivity for folate receptors nih.gov. This highlights the potential for designing this compound-based probes to investigate specific biological pathways. The allyl group could also be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to facilitate the identification of its cellular targets.
Potential in Advanced Catalytic Systems
The application of this compound in advanced catalytic systems is an emerging area of research. The allyl group can participate in various transition metal-catalyzed reactions, and the thiouracil moiety can act as a ligand for metal centers.
Ruthenium complexes containing allyl ligands have been shown to be effective catalysts for reactions within living cells nih.gov. For instance, a Ru(IV) complex with an allyl ligand has been used for the uncaging of the anticancer drug doxorubicin (B1662922) inside HeLa cells nih.gov. This demonstrates the potential for developing catalytic systems based on allyl-containing compounds like this compound for applications in bioorthogonal chemistry and targeted drug delivery.
The thiouracil scaffold itself can coordinate with metal ions, and these metal complexes can possess catalytic properties. For example, pentacarbonyl complexes of 2-thiouracilate and 6-methyl-2-thiouracilate with tungsten have been synthesized and studied for their reactivity mdpi.com. The development of advanced catalysts often requires precise characterization of their structure and dynamic evolution, and innovative electrochemical cells are being designed for operando X-ray characterizations of such catalysts researchgate.net.
Synergy of this compound with Metal Ions in Enhanced Biological Activity
The coordination of this compound with metal ions can lead to a significant enhancement of its biological activity. The thiouracil ring offers multiple donor atoms (N1, N3, O4, and S2) for coordination with metal ions, leading to the formation of complexes with diverse structures and properties mdpi.comresearchgate.netpreprints.org.
Numerous studies have demonstrated that metal complexes of thiouracil derivatives exhibit enhanced antimicrobial and cytotoxic activities compared to the free ligands mdpi.comresearchgate.netpreprints.org. For instance, the introduction of Cu(II) has been shown to enhance the antimicrobial activity of 6-methyl-2-thiouracil against a broad spectrum of microorganisms mdpi.commdpi.com. The Cu(II) complex with 6-methyl-2-thiouracil was found to be active against all tested microorganisms, whereas the free ligand had a narrower spectrum of activity mdpi.commdpi.com.
The enhanced biological activity of these metal complexes opens up new avenues for the development of novel therapeutic agents. The synergistic effect between the thiouracil ligand and the metal ion can lead to compounds with improved efficacy and potentially novel mechanisms of action.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 3-Allyl-6-methyl-2-thiouracil, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of 6-methyl-2-thiouracil with allyl iodide under alkaline conditions. Evidence from Soviet-era studies shows that reacting 6-methyl-2-thiouracil with alkyl iodides in NaOH at 85–90°C for 2 hours yields derivatives like 6-methyl-2-thioalkyluracils . For allyl derivatives, optimizing molar ratios (e.g., 1:1.2 thiouracil:allyl iodide) and maintaining pH >12 during alkylation improves yield. Post-reaction neutralization with HCl precipitates the product, which can be recrystallized from ethanol .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : FT-IR and Raman spectroscopy are critical for identifying functional groups (e.g., thiocarbonyl S-H stretches at ~1250 cm⁻¹ and C=C allyl vibrations at ~1640 cm⁻¹). Comparative analysis with DFT-calculated vibrational modes (e.g., B3LYP/6-311G(2d,2p) basis set) validates experimental data . NMR (¹H/¹³C) further confirms substitution patterns: allyl protons appear as multiplet peaks at δ 5.2–5.8 ppm, while the methyl group at C6 resonates as a singlet near δ 2.3 ppm .
Q. What safety protocols are essential when handling thiouracil derivatives in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-thiouracil) indicate acute oral toxicity (Category 4, H302) and potential carcinogenicity (Category 2, H351). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS documentation for first-aid measures .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in vibrational wavenumbers (e.g., thiouracil ring deformations) often arise from solvent effects or anharmonicity. DFT simulations with implicit solvation models (e.g., PCM for ethanol) and scaling factors (0.96–0.98) improve alignment with experimental FT-IR/Raman data. For example, adjusting torsional angles in the allyl group via geometry optimization reduces RMSD between observed and calculated spectra .
Q. What strategies optimize the regioselectivity of allylation in 6-methyl-2-thiouracil derivatives?
- Methodological Answer : Regioselectivity depends on the nucleophilicity of thiouracil’s sulfur and nitrogen sites. In alkaline media (pH >12), deprotonation enhances sulfur’s nucleophilic character, favoring S-allylation over N-allylation. Kinetic studies suggest that shorter reaction times (≤2 hours) and controlled temperature (85–90°C) minimize side products. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) confirms single-product formation .
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
- Methodological Answer : Stability studies for analogous compounds (e.g., propylthiouracil) show degradation via oxidation of the thiocarbonyl group. Storing the compound in anhydrous ethanol at −20°C under nitrogen atmosphere reduces hydrolysis and dimerization. Accelerated aging tests (40°C/75% RH for 6 months) with HPLC analysis (C18 column, acetonitrile/water gradient) quantify degradation products like sulfonic acid derivatives .
Q. What are the challenges in interpreting mass spectrometry (MS) data for thiouracil derivatives?
- Methodological Answer : Fragmentation patterns in electron ionization (EI)-MS often lack the molecular ion peak ([M]⁺) due to thermal instability. Instead, dominant fragments like [M−SH]⁺ (m/z 153 for this compound) or allyl-cleavage products (m/z 85) are observed. High-resolution MS (HRMS) with ESI+ mode provides accurate mass confirmation (±5 ppm) and reduces ambiguity in fragment assignment .
Data Contradiction Analysis
Q. How to address conflicting results in vibrational spectra between experimental and computational studies?
- Methodological Answer : Contradictions may arise from basis set limitations or neglecting anharmonic effects. For example, B3LYP/6-311G(2d,2p) calculations may overestimate C=S stretching frequencies by ~20 cm⁻¹. Hybrid methods incorporating MP2 corrections or anharmonic vibrational analysis (e.g., VPT2) improve accuracy. Cross-referencing with X-ray crystallography data (e.g., bond lengths) validates computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
